4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a tert-butyl group, a fluoropyrimidine moiety, and a piperazine ring, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
The synthesis of 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine involves multiple steps, including the formation of the pyrimidine core, introduction of the fluoropyrimidine group, and attachment of the piperazine ring. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of the Fluoropyrimidine Group: The fluoropyrimidine group can be introduced via nucleophilic substitution reactions using fluorinated pyrimidine derivatives.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions using piperazine derivatives.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine can be compared with other similar compounds, such as:
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine: This compound lacks the methyl group present in the original compound, which may affect its chemical and biological properties.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has a different pyridine moiety instead of the pyrimidine core, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-13(18)10-19-11-20-16/h9-11H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDIIDWUXKSIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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